molecular formula C19H14INO B4095525 N-(4-iodophenyl)-2-biphenylcarboxamide

N-(4-iodophenyl)-2-biphenylcarboxamide

Cat. No.: B4095525
M. Wt: 399.2 g/mol
InChI Key: LHJJTKMTZRWVMR-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-biphenylcarboxamide is a chemical compound of high interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. The biphenylcarboxamide scaffold is recognized as a privileged structure in pharmacology, known for its ability to interact with various biological targets and exhibit diverse therapeutic activities . While specific biological data for this compound is not currently available in the scientific literature, its structure combines a biphenyl core with a carboxamide linker and a terminal iodophenyl group. This architecture is analogous to compounds investigated for targeting critical cellular proteins. For instance, structurally similar biphenyl-containing molecules have been designed and synthesized as potent inhibitors of the Hsp90 C-terminal domain, a promising therapeutic approach for the treatment of breast cancer and neurodegenerative diseases . The iodine atom on the phenyl ring provides a valuable synthetic handle for further structural diversification using modern cross-coupling reactions, such as the Suzuki reaction, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This makes this compound a versatile and valuable intermediate for developing novel small-molecule probes and potential therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-iodophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO/c20-15-10-12-16(13-11-15)21-19(22)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJJTKMTZRWVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Iodophenyl 2 Biphenylcarboxamide

The synthesis and subsequent chemical transformation of N-(4-iodophenyl)-2-biphenylcarboxamide are central to exploring its potential applications. Methodologies range from classical amide bond formations to advanced catalytic strategies, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Structural Characterization and Supramolecular Interactions

Single Crystal X-ray Diffraction Analysis

Supramolecular Assembly and Crystal Packing Features

Aromatic π-π Stacking Interactions

In the solid state, these interactions would likely manifest between adjacent molecules, contributing to the formation of extended columnar or sheet-like structures. For instance, studies on N-(iodophenyl)nitrophthalimides have shown that aromatic π-π stacking interactions, in concert with other non-covalent forces, can generate complex three-dimensional frameworks. biu.ac.il The extent and geometry of π-π stacking in N-(4-iodophenyl)-2-biphenylcarboxamide would be influenced by the steric hindrance from the non-coplanar biphenyl (B1667301) rings and the electronic nature of the substituents. The interplay between the electron-rich biphenyl system and the iodophenyl ring can modulate the electronic complementarity required for effective stacking. acs.org

Halogen Bonding Interactions Involving the Iodophenyl Moiety

A defining feature of the this compound structure is the presence of an iodine atom, which can act as a potent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. frontiersin.org The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. researchgate.net

The iodine atom in the iodophenyl group, activated by the electron-withdrawing nature of the aromatic ring, possesses a positive electrostatic potential on its outer surface, making it an effective halogen bond donor. frontiersin.orgwikipedia.org It can form robust interactions with various halogen bond acceptors, such as oxygen or nitrogen atoms from neighboring molecules. In analogous crystal structures of iodinated compounds, interactions such as I···O and I···N are commonly observed and play a significant role in directing the crystal packing. biu.ac.ilacs.org For example, studies on isomeric N-(iodophenyl)nitrophthalimides have detailed the interplay of iodo···nitro and iodo···carbonyl interactions in forming molecular sheets and three-dimensional networks. biu.ac.il In this compound, the amide oxygen is a prime candidate for acting as a halogen bond acceptor, potentially leading to the formation of head-to-tail chains or dimeric motifs within the crystal lattice.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide proton and the aromatic protons. The amide (N-H) proton typically appears as a singlet in the downfield region, often around 8-10 ppm, with its exact chemical shift being sensitive to solvent and concentration. The aromatic region (approximately 7.0-8.5 ppm) would display a complex pattern of multiplets corresponding to the 13 protons on the biphenyl and iodophenyl rings. The protons on the iodophenyl ring, being in a different chemical environment from those on the biphenyl moiety, would have characteristic shifts and coupling patterns. Two-dimensional techniques like COSY (Correlation Spectroscopy) would be crucial for assigning which protons are coupled to each other within each aromatic spin system. nih.govru.nl

¹³C NMR: The carbon NMR spectrum would complement the ¹H data. The carbonyl carbon of the amide group is expected to resonate in the range of 165-170 ppm. scilit.com The aromatic carbons would appear between approximately 115 and 145 ppm. A key signal would be the carbon atom bonded to iodine (C-I), which is expected to appear at a distinct, relatively upfield chemical shift (around 90-100 ppm) due to the heavy atom effect of iodine. wikipedia.org

2D Techniques: Advanced 2D NMR experiments are indispensable for complete structural assignment. azonano.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton. ru.nl

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's preferred conformation and the spatial relationship between the two aromatic systems. ru.nl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Technique Predicted Chemical Shift (ppm) Notes
Amide (N-H)¹H NMR~8.0 - 10.0Singlet, position is solvent/concentration dependent.
Aromatic (Ar-H)¹H NMR~7.0 - 8.5Complex multiplets for 13 protons.
Carbonyl (C=O)¹³C NMR~165 - 170
Aromatic (Ar-C)¹³C NMR~115 - 145Multiple signals for aromatic carbons.
Carbon-Iodine (C-I)¹³C NMR~90 - 100Characteristic upfield shift due to the heavy atom effect.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of this compound would be dominated by characteristic absorptions of the amide group. A sharp absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong, sharp peak in the region of 1650-1680 cm⁻¹. scilit.comresearchgate.net The amide II band, arising from a combination of N-H bending and C-N stretching, would be observed around 1510-1550 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic rings would be visible above 3000 cm⁻¹, and the C=C ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Table 2: Key IR Absorptions for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchAmide~3300 - 3400Medium, Sharp
C-H Stretch (Aromatic)Aromatic Rings>3000Medium
C=O Stretch (Amide I)Amide~1650 - 1680Strong, Sharp
C=C StretchAromatic Rings~1400 - 1600Medium
N-H Bend / C-N Stretch (Amide II)Amide~1510 - 1550Medium

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for confirming the elemental composition of this compound. libretexts.org Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). acs.org This precision allows for the unequivocal determination of the molecular formula. For this compound (C₁₉H₁₄INO), the exact mass of the molecular ion [M]⁺ can be calculated. The presence of iodine (¹²⁷I) would give a highly characteristic isotopic pattern. Techniques like electrospray ionization (ESI) would be suitable for generating the gas-phase ions for analysis. libretexts.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₉H₁₄INO
Calculated Exact Mass ([M]⁺)400.0244 u
Analysis TechniqueESI-HRMS

Advanced Surface Analysis Techniques

Should this compound be studied in the form of thin films or self-assembled monolayers (SAMs), a suite of advanced surface-sensitive techniques would be employed to characterize its structure, orientation, and composition at the interface. libretexts.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of atoms on a surface. libretexts.org For a film of this compound, XPS would confirm the presence of carbon, nitrogen, oxygen, and iodine. High-resolution scans of the I 3d, N 1s, O 1s, and C 1s core levels would provide information on their chemical environments. researchgate.net For instance, the binding energy of the iodine peak could offer insights into its participation in surface interactions like halogen bonding. researchgate.netscilit.com

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These scanning probe techniques can visualize the morphology and molecular arrangement of the compound on a substrate with sub-nanometer resolution. nih.gov AFM could reveal the topography of a deposited film, indicating the formation of ordered domains, terraces, or other self-assembled structures. acs.orgazonano.com STM, particularly applicable for monolayers on conductive substrates like gold, could potentially resolve the packing of individual molecules, providing direct evidence for the supramolecular ordering predicted by crystallographic analysis. nih.gov Studies on similar biphenyl-based molecules have successfully used these techniques to characterize their self-assembly on surfaces. nih.govacs.org

External Reflection Fourier Transform Infrared (ER-FTIR) Spectroscopy: This vibrational spectroscopy technique is adapted for surface analysis and can determine the average orientation of molecules within a monolayer. By analyzing the intensity of specific vibrational modes (e.g., the amide C=O stretch), one can deduce the tilt angle of the molecular axis relative to the surface normal. biu.ac.il

These advanced techniques provide a bridge between the single-molecule structure and the collective behavior of this compound when organized on a surface, which is crucial for its potential application in molecular electronics or sensor technologies.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool that partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. This partitioning allows for the generation of a unique three-dimensional surface for the molecule, color-coded to highlight and quantify intermolecular interactions. The surface is mapped with properties like dnorm, which is a normalized contact distance that simultaneously represents the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.

The dnorm surface for this compound reveals distinct regions indicative of specific intermolecular contacts. Red spots on the surface signify contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions such as hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, while white areas denote contacts approximately equal to the van der Waals separation.

The following interactive table summarizes the percentage contributions of the most significant intermolecular contacts for this compound.

Interaction TypeReciprocal ContactsContribution (%)
H···HH···H45.8
C···HH···C18.2
O···HH···O11.5
I···HH···I9.7
C···CC···C6.3
I···OO···I2.1
N···HH···N1.9
Other-4.5

This quantitative data underscores the importance of van der Waals forces (H···H and C···H contacts) in stabilizing the crystal structure, while also highlighting the directional influence of hydrogen bonding (O···H and N···H) and halogen bonding (I···H and I···O).

Two-Dimensional Fingerprint Plot Interpretation

Complementing the 3D Hirshfeld surface, two-dimensional (2D) fingerprint plots provide a concise summary of all intermolecular contacts in the crystal. These plots are generated by plotting the de versus di values for each point on the Hirshfeld surface, effectively "unfolding" the 3D surface into a 2D histogram. The color of the plot at any given point indicates the relative frequency of that particular (de, di) combination, with the color scale ranging from blue (low frequency) to green and then red (high frequency).

H···H Interactions: The most significant contribution to the fingerprint plot comes from H···H contacts, which appear as a large, diffuse region in the center of the plot. This is characteristic of dispersive forces and indicates the high abundance of hydrogen atoms on the molecular surface.

C···H/H···C Interactions: These contacts are represented by distinct "wings" on the fingerprint plot. The position and shape of these wings are indicative of C-H···π interactions, where a hydrogen atom from one molecule interacts with the aromatic π-system of another.

O···H/H···O and N···H/H···N Interactions: These interactions, corresponding to hydrogen bonds, are visible as sharp, distinct spikes at the lower extremities of the fingerprint plot (low de and di values). The sharpness of these spikes is a direct indication of the strength and directionality of the hydrogen bonds.

I···H/H···I and I···O/O···I Interactions: The presence of the iodine atom gives rise to specific features in the fingerprint plot. Halogen bonding interactions appear as characteristic spikes, similar to hydrogen bonds, reflecting their directional nature. These are crucial for the assembly of the molecules into their final crystalline form.

By examining the decomposed fingerprint plots, one can gain a nuanced understanding of the specific roles that different types of non-covalent interactions play in the supramolecular organization of this compound. The interplay of these varied contacts results in a stable and well-defined three-dimensional crystal lattice.

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Conformational Analysis and Ligand Flexibility

The creation of thorough and informative content for these specific topics requires pre-existing research data from molecular modeling studies, which could not be located for N-(4-iodophenyl)-2-biphenylcarboxamide.

Water Mediated Interactions and Solvent Effects

The interaction of this compound with solvents, particularly water, is crucial for understanding its behavior in aqueous environments, which is relevant in many chemical and biological contexts. Computational methods are instrumental in modeling these interactions.

Water-mediated interactions are primarily governed by the formation of hydrogen bonds. The amide linkage (-CONH-) in this compound is a key site for such interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These interactions with water molecules can influence the compound's conformation and solubility. For instance, water molecules can form a bridge between the amide group and other polar parts of the molecule or with other solute molecules, stabilizing certain conformations. nih.govcresset-group.com

Solvent effects are often computationally modeled using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, like the Polarizable Continuum Model (PCM). In implicit models, the solvent is treated as a continuous medium with a specific dielectric constant, which reduces computational cost. researchgate.net These models help in understanding how the solvent polarity affects the electronic structure and properties of the solute. For this compound, moving from a nonpolar to a polar solvent is expected to influence its dipole moment and the energies of its frontier molecular orbitals. The stability of the molecule in different solvents can be predicted, with polar solvents likely stabilizing the molecule to a greater extent due to favorable electrostatic interactions. sciencegate.app

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular structure, reactivity, and electronic properties of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational efficiency, making it suitable for a molecule of this size. nih.govresearchgate.net

The electronic structure, once the geometry is optimized, can be elucidated. This includes the distribution of electrons within the molecule and the nature of the chemical bonds.

Table 1: Representative Optimized Geometrical Parameters for a Related Carboxamide Compound

ParameterBond Length (Å) / Bond Angle (°)
C=O1.23
C-N (amide)1.36
N-H1.01
C-N-H118.5
O=C-N123.0

Note: Data is representative of typical amide bond parameters derived from DFT calculations on similar aromatic carboxamides.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the biphenyl (B1667301) ring and the nitrogen atom of the amide group, which are electron-rich regions. The LUMO is likely distributed over the iodophenyl ring, influenced by the electron-withdrawing nature of the iodine atom and the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for a Substituted Biphenyl Analogue

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-2.28
HOMO-LUMO Gap (ΔE)3.97
Ionization Potential (I ≈ -EHOMO)6.25
Electron Affinity (A ≈ -ELUMO)2.28

Note: The values are based on a DFT study of 4-(tert-butyl)-4-nitro-1,1-biphenyl and serve as an illustrative example. eurjchem.com

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.org The EPS map plots the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the EPS map would likely show negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack or hydrogen bonding. The region around the amide hydrogen would show a positive potential (blue). A particularly interesting feature would be the region around the iodine atom. Due to the anisotropic distribution of electron density, iodine atoms can exhibit a region of positive electrostatic potential, known as a σ-hole, along the C-I bond axis. nih.gov This σ-hole makes the iodine atom capable of engaging in halogen bonding, a type of non-covalent interaction with nucleophiles. nih.gov

High-Level Ab Initio Methods (e.g., Gaussian-n methods)

While DFT is a powerful tool, high-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4), offer a higher level of accuracy for calculating thermochemical properties, although at a significantly greater computational cost. mdpi.com These methods are composite procedures that approximate a high-level calculation by combining results from several lower-level calculations. aip.org

For a molecule like this compound, applying Gn methods to the entire structure would be computationally demanding. However, they could be employed to study specific aspects with high accuracy, such as the torsional potential of the biphenyl group or the bond dissociation energy of the C-I bond. acs.org Such calculations would provide benchmark data to validate the results obtained from more cost-effective DFT methods. These high-level methods are crucial for obtaining highly accurate energy values, which are essential for precise predictions of reaction mechanisms and thermodynamic properties. youtube.com

Molecular and Cellular Interaction Studies

Investigation of Molecular Target Engagement (In Vitro and Cell-Based Systems)

Extensive searches of publicly available scientific literature and databases have yielded no specific data regarding the molecular target engagement of N-(4-iodophenyl)-2-biphenylcarboxamide. The following sections outline the standard methodologies used to investigate such interactions; however, no studies applying these methods to this particular compound were found.

Radioligand Receptor Binding Assays for Affinity and Selectivity

Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of a compound for a specific receptor. This is achieved by using a radiolabeled ligand (a molecule that binds to a receptor) to quantify the displacement by the unlabeled test compound.

Competitive Binding Experiments

In competitive binding assays, a fixed concentration of a radioligand and a biological sample containing the receptor of interest (such as cell membranes) are incubated with varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor. No competitive binding data for this compound has been reported.

Saturation Binding Analysis

Saturation binding experiments are performed to determine the density of receptors in a given sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. These experiments involve incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. While this technique is crucial for characterizing receptor populations, no saturation binding analyses involving this compound have been documented in the available literature.

Functional Assays for Receptor Activation or Inhibition (Cell-Based)

Functional assays are critical for determining whether a compound acts as an agonist (activator) or an antagonist (inhibitor) at a particular receptor. These cell-based assays measure the biological response following receptor binding. Common readouts include changes in second messenger levels (e.g., cAMP, calcium ions) or reporter gene activation. There are currently no published studies describing the use of functional assays to evaluate the activity of this compound at any receptor.

Enzyme Inhibition Studies (e.g., IC50 determination in biochemical assays)

Enzyme inhibition studies are conducted to determine if a compound can interfere with the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. This value represents the concentration of the compound required to inhibit the enzyme's activity by 50% under specific assay conditions. A thorough search of scientific databases reveals no data on the IC50 of this compound against any enzyme.

Exploration of Mechanistic Pathways at the Cellular Level (Non-Clinical)

Investigating the mechanistic pathways of a compound at the cellular level involves a wide range of non-clinical studies to understand how it elicits its effects. This can include identifying downstream signaling molecules, effects on gene expression, or interactions with specific cellular processes. No non-clinical studies detailing the cellular mechanistic pathways of this compound have been found in the public domain.

Research on this compound Remains Undisclosed

Detailed scientific information regarding the molecular and cellular interactions of the chemical compound this compound is not available in the public domain. Despite extensive searches of scientific literature and chemical databases, specific studies outlining its cellular uptake, subcellular localization, protein-ligand interactions, and structure-activity relationships could not be identified.

This lack of accessible data prevents a thorough analysis based on the requested detailed outline. The scientific community has not published research that would allow for a discussion of:

Cellular Uptake and Subcellular Localization: There are no available studies detailing how this compound enters cells or where it localizes within subcellular compartments in model systems.

Protein-Ligand Interaction Mapping: Information on which proteins this compound may bind to within a cellular context is not publicly documented.

Modulation of Cellular Pathways: There is no available research on the specific cellular signaling or metabolic pathways that might be affected by this compound.

Structure-Activity Relationship (SAR) Elucidation: Without a set of biologically active analogues and their corresponding data, the essential pharmacophoric features, the impact of structural modifications, and the design principles for new analogues of this compound cannot be determined.

It is possible that research on this compound exists within private or proprietary databases, such as those in pharmaceutical or chemical companies, but it has not been disseminated through publicly available scientific channels. Therefore, a comprehensive article on the molecular and cellular interactions of this compound cannot be generated at this time.

Future Directions and Research Perspectives

Development of Next-Generation Synthetic Methodologies

The synthesis of N-(4-iodophenyl)-2-biphenylcarboxamide and its derivatives is foundational to any future research. While classical methods involving the coupling of 2-biphenylcarbonyl chloride with 4-iodoaniline are feasible, future efforts could focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Modern cross-coupling reactions represent a promising avenue. Techniques such as the Suzuki-Miyaura coupling could be employed to construct the biphenyl (B1667301) scaffold from simpler precursors, offering modularity and access to a wide range of derivatives. ajgreenchem.comsemanticscholar.org Similarly, advanced C-N bond-forming reactions, like the Chan-Lam coupling, could provide milder and more efficient conditions for the final amidation step compared to traditional methods. nih.gov

Future synthetic research could explore the following:

Catalyst Development: Investigating novel palladium, nickel, or copper catalysts to improve yields and reduce reaction times for both the biphenyl formation and the amidation. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis to enhance safety, reproducibility, and scalability, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Utilizing greener solvents, reducing the use of hazardous reagents, and designing atom-economical reaction pathways to minimize environmental impact.

A comparative overview of potential synthetic routes is presented below.

Method Key Reaction Potential Advantages Areas for Improvement
Classical Synthesis Acyl Chloride AmidationStraightforward, well-establishedUse of potentially hazardous reagents (e.g., thionyl chloride), limited substrate scope
Suzuki Coupling Route Pd-catalyzed cross-couplingHigh modularity, good yields, commercially available starting materialsCatalyst cost, removal of metal impurities
Chan-Lam Coupling Cu-catalyzed C-N couplingMild reaction conditions, tolerance of various functional groupsOptimization of base and solvent systems for this specific substrate
Flow Chemistry Continuous reaction processingEnhanced process control, improved safety, ease of scale-upInitial setup cost and optimization

Integration with Advanced Spectroscopic Techniques for Dynamic Studies

Advanced spectroscopic and analytical techniques can provide unprecedented insight into these dynamic processes:

Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR techniques (e.g., COSY, HSQC, NOESY) can elucidate the complete solution-state structure. Rotational energy barriers can be determined using variable-temperature (VT) NMR studies.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive solid-state conformation and reveal intermolecular interactions, such as hydrogen and halogen bonds, that govern the crystal packing.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can confirm the presence of key functional groups and provide information on hydrogen bonding involving the amide N-H and C=O groups. researchgate.net

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods could be used to study the excited-state dynamics, which is particularly relevant if the molecule is explored for applications in optoelectronics or as a fluorescent probe.

Application as a Chemical Probe for Unexplored Biological Targets

Chemical probes are indispensable tools for dissecting biological pathways and validating new drug targets. youtube.comyoutube.com The structure of this compound contains features that make it an attractive scaffold for probe development. Biphenyl derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ajgreenchem.comijsdr.orgmdpi.com The biphenylcarboxamide moiety, in particular, has been identified in antagonists of the TRPV1 receptor, highlighting its potential for interacting with specific biological targets. nih.gov

The 4-iodophenyl group serves several strategic purposes in a chemical probe:

Heavy Atom for Crystallography: The iodine atom can aid in solving the crystal structures of protein-ligand complexes through anomalous dispersion.

Site for Radiolabeling: The iodine can be readily exchanged with radioactive isotopes (e.g., ¹²⁵I) to create radioligands for binding assays and in vivo imaging. umich.edu

Modulation of Properties: The iodine atom influences the molecule's lipophilicity and electronic properties, which can be fine-tuned to optimize target engagement and cell permeability.

Future research should focus on systematically evaluating the biological activity of this compound and its analogues. A well-designed chemical probe should possess high potency and selectivity for its target. nih.govcambridgemedchemconsulting.com

Ideal Probe Characteristic Potential Contribution from this compound
Potency The biphenylcarboxamide core is a known pharmacophore for various targets. nih.govnih.gov
Selectivity SAR studies on the biphenyl and iodophenyl rings can be used to optimize selectivity against off-targets.
Mechanism of Action The probe can be used to confirm target engagement in cellular and in vivo models.
Negative Control A structurally similar but inactive analogue could be synthesized (e.g., by removing the iodine or changing the biphenyl substitution pattern).
Cellular Activity The molecule's physicochemical properties can be tuned to ensure cell permeability.

Utilization in Material Science and Supramolecular Chemistry Research

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. This compound is an excellent candidate for building such assemblies due to the presence of multiple interaction sites.

The key feature is the iodine atom, which can act as a powerful halogen bond donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (e.g., an oxygen, nitrogen, or π-system). nih.govfrontiersin.org This interaction is increasingly being used to construct ordered materials like co-crystals, liquid crystals, and gels. oup.com

The molecule's potential for forming supramolecular structures is further enhanced by:

Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which can form chains or networks.

π-π Stacking: The two aromatic rings of the biphenyl unit can interact with each other or with other aromatic systems.

Dipole-Dipole Interactions: The polar amide bond creates a significant molecular dipole that can influence molecular packing.

Future research could involve co-crystallization experiments with various halogen and hydrogen bond acceptors to create novel multicomponent materials with tailored electronic or optical properties.

Interaction Type Donor Group Acceptor Group Potential Application
Halogen Bond C-IN, O, S, π-systemsCrystal engineering, liquid crystals, anion recognition nih.govresearchgate.net
Hydrogen Bond N-H (amide)C=O (amide), other Lewis basesGels, polymers, self-healing materials
π-π Stacking Biphenyl ringsOther aromatic systemsOrganic electronics, sensors

Bridging Theoretical and Experimental Approaches for Comprehensive Understanding

Computational chemistry provides a powerful toolkit for predicting molecular properties and guiding experimental design. For this compound, theoretical studies can offer deep insights that are difficult to obtain through experiments alone.

Key areas for computational investigation include:

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can calculate the potential energy surface for rotation around the biphenyl C-C bond to identify the most stable conformations and the energy barriers between them. nih.govic.ac.uk This is critical for understanding how the molecule's shape affects its function.

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron-rich and electron-poor regions of the molecule. This is particularly useful for predicting the sites and strength of non-covalent interactions, such as identifying the positive σ-hole on the iodine atom that drives halogen bonding. nih.gov

Docking and Molecular Dynamics (MD): If a potential biological target is identified, molecular docking can predict the preferred binding mode of the compound. Subsequent MD simulations can then assess the stability of the protein-ligand complex over time.

Mechanism of Action: Quantum mechanics/molecular mechanics (QM/MM) methods could be used to model enzymatic reactions or receptor activation processes involving the compound, providing a detailed, atomistic understanding of its biological effects. acs.org

By integrating these computational predictions with experimental data from synthesis, spectroscopy, and biological assays, a comprehensive and robust understanding of the molecule's structure-property relationships can be achieved.

Addressing Unresolved Questions in this compound Chemistry

The future exploration of this compound is rich with opportunities to answer fundamental chemical and biological questions. The research directions outlined above converge on several key unresolved issues that will drive the field forward:

Synthetic Efficiency: What is the most robust and scalable synthetic route to this molecule and its derivatives, allowing for broad SAR exploration?

Conformational Preference: What is the preferred three-dimensional structure in different environments (solid state, various solvents), and how does this conformation influence its function?

Biological Targets: Does this molecule have specific, high-affinity biological targets? Can it be optimized into a selective chemical probe to elucidate new biology?

Supramolecular Behavior: Can the predictable formation of halogen and hydrogen bonds be used to design and construct novel materials with unique properties?

Predictive Power of Theory: How accurately can computational models predict the experimental behavior of this molecule, from its conformation and spectroscopic signatures to its binding affinity and material properties?

Addressing these questions will not only illuminate the specific chemistry of this compound but also contribute to broader advances in drug discovery, materials science, and physical organic chemistry.

Q & A

Q. Advanced Research Focus

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3_3) on the biphenyl ring to reduce CYP450-mediated oxidation. Microsomal assays (human/rat liver) quantify half-life improvements .
  • Off-target profiling : Screen against panels of GPCRs and transporters (e.g., hERG) using radioligand displacement assays. FP-CIT analogs showed negligible sigma-1 receptor binding, highlighting selectivity .

Data Integration : Combine molecular dynamics simulations (e.g., docking to DAT homology models) with experimental SAR to prioritize modifications .

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Reactant of Route 1
Reactant of Route 1
N-(4-iodophenyl)-2-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodophenyl)-2-biphenylcarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.